4-Imidazol-1-yl-5,6,7,8-tetrahydroquinazoline
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Description
4-Imidazol-1-yl-5,6,7,8-tetrahydroquinazoline is a derivative of tetrahydroquinazolines . Tetrahydroquinazolines are a family of compounds that have shown promising biological activity . They are synthesized using α-aminoamidines, which are reagents for the synthesis of a diverse family of pyrimidine ring derivatives .
Synthesis Analysis
The synthesis of this compound involves the reaction of α-aminoamidines with bis-benzylidene cyclohexanones . This reaction occurs under mild conditions and is characterized by excellent yields . The newly synthesized derivatives of 5,6,7,8-tetrahydroquinazoline bear protecting groups at the C2-tert-butyl moiety of a quinazoline ring, which can be easily cleaved, opening up further opportunities for their functionalization .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a tetrahydroquinazoline skeleton, which is an essential structural motif in natural products and pharmaceutically active compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of α-aminoamidines with bis-benzylidene cyclohexanones . This reaction occurs under mild conditions and is characterized by excellent yields .Future Directions
The future directions for the study of 4-Imidazol-1-yl-5,6,7,8-tetrahydroquinazoline could include further exploration of its potential antitubercular and antidiabetic activities . Additionally, the easy cleavage of the protecting groups at the C2-tert-butyl moiety of a quinazoline ring opens up further opportunities for the functionalization of these compounds .
Properties
IUPAC Name |
4-imidazol-1-yl-5,6,7,8-tetrahydroquinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4/c1-2-4-10-9(3-1)11(14-7-13-10)15-6-5-12-8-15/h5-8H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKFXTYXNUTXLRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)N3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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